2-(2-(Cyclobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
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Overview
Description
2-(2-(Cyclobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound with the molecular formula C14H19N3O and a molecular weight of 245.32 g/mol . This compound is notable for its unique structure, which includes a cyclobutylamino group attached to a pyridine ring, and a pyrrolidine ring with an aldehyde functional group. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and deformylative functionalization . The reaction conditions often involve specific oxidants and additives to achieve the desired selectivity and yield .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-(Cyclobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-(Cyclobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is widely used in scientific research, particularly in:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules and potential drug candidates.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic compounds.
Biological Studies: It is used in the study of enzyme interactions and molecular pathways.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(Cyclobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and cyclobutylamino-substituted pyridines, such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Cyclobutylamino-pyridine derivatives
Uniqueness
What sets 2-(2-(Cyclobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde apart is its combination of a cyclobutylamino group and a pyrrolidine ring with an aldehyde functional group. This unique structure imparts distinct reactivity and selectivity, making it a valuable compound for advanced research and development .
Properties
Molecular Formula |
C14H19N3O |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-[2-(cyclobutylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C14H19N3O/c18-10-17-9-3-7-13(17)12-6-2-8-15-14(12)16-11-4-1-5-11/h2,6,8,10-11,13H,1,3-5,7,9H2,(H,15,16) |
InChI Key |
LRTULODMBKDUSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=C(C=CC=N2)C3CCCN3C=O |
Origin of Product |
United States |
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